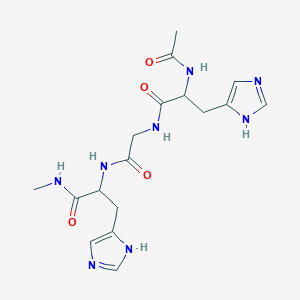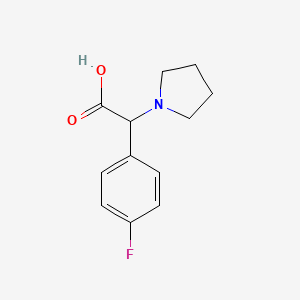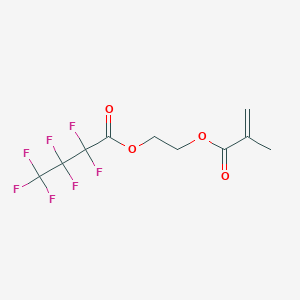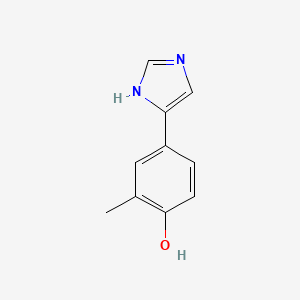![molecular formula C42H74N3O9P B12109223 (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2-{[(2R)-2-({11-[3-(3H-ジアジリン-3-イル)フェノキシ]ウンデカンオイル}オキシ)-3-(ヘキサデカンオイルオキシ)プロピルホスホナート]オキシ}エチル)トリメチルアザニウム は、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、光親和性標識における有用性で知られるジアジリン基を特徴としており、分子間相互作用の研究に役立ちます。
準備方法
合成経路と反応条件
(2-{[(2R)-2-({11-[3-(3H-ジアジリン-3-イル)フェノキシ]ウンデカンオイル}オキシ)-3-(ヘキサデカンオイルオキシ)プロピルホスホナート]オキシ}エチル)トリメチルアザニウム の合成には、ジアジリン環の形成、エステル化、ホスホリル化など、複数のステップが含まれます。ジアジリン基は、通常、適切な前駆体をジアゾ化合物とUV光下で反応させることによって合成されます。エステル化プロセスは、ジアジリン含有中間体を適切なカルボン酸誘導体と反応させることを含みます。最後に、ホスホリル化ステップは、ホスホナート基を導入し、合成を完了します。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、合成経路の最適化を必要とする可能性があります。これには、ジアジリン形成とエステル化ステップに連続フローリアクターを使用することや、クロマトグラフィーや結晶化などの高度な精製技術を使用することが含まれます。
化学反応の分析
反応の種類
(2-{[(2R)-2-({11-[3-(3H-ジアジリン-3-イル)フェノキシ]ウンデカンオイル}オキシ)-3-(ヘキサデカンオイルオキシ)プロピルホスホナート]オキシ}エチル)トリメチルアザニウム: は、以下を含む様々な化学反応を起こす可能性があります。
酸化: ジアジリン基は、酸化されて反応性中間体を生成することができます。
還元: エステル基の還元は、対応するアルコールを生じることができます。
置換: ホスホナート基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 水酸化物イオン(OH-)やアルコキシドイオン(RO-)などの求核剤を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ジアジリン基の酸化は、様々な生成物を生成する可能性のある反応性中間体を生成する可能性があり、エステル基の還元はアルコールをもたらします。
科学研究への応用
(2-{[(2R)-2-({11-[3-(3H-ジアジリン-3-イル)フェノキシ]ウンデカンオイル}オキシ)-3-(ヘキサデカンオイルオキシ)プロピルホスホナート]オキシ}エチル)トリメチルアザニウム: は、科学研究でいくつかの用途を持っています。
化学: 光親和性標識に使用され、分子間相互作用を研究します。
生物学: タンパク質間の相互作用の特定や酵素の活性部位のマッピングに役立ちます。
産業: 特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium: has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study molecular interactions.
Biology: Helps in identifying protein-protein interactions and mapping active sites of enzymes.
Industry: Can be used in the development of new materials with specific properties.
作用機序
(2-{[(2R)-2-({11-[3-(3H-ジアジリン-3-イル)フェノキシ]ウンデカンオイル}オキシ)-3-(ヘキサデカンオイルオキシ)プロピルホスホナート]オキシ}エチル)トリメチルアザニウム の作用機序には、UV光に曝されると反応性中間体が生成されることが含まれます。この中間体は、近くの分子と共有結合することができ、分子間相互作用を特定することができます。関与する分子標的と経路は、特定の用途や研究対象の分子によって異なります。
類似化合物との比較
類似化合物
(2-{[(2R)-2-({11-[3-(3H-ジアジリン-3-イル)フェノキシ]ウンデカンオイル}オキシ)-3-(ヘキサデカンオイルオキシ)プロピルホスホナート]オキシ}エチル)トリメチルアザニウム: は、光親和性標識に使用される他のジアジリン含有化合物、例えば:
独自性
(2-{[(2R)-2-({11-[3-(3H-ジアジリン-3-イル)フェノキシ]ウンデカンオイル}オキシ)-3-(ヘキサデカンオイルオキシ)プロピルホスホナート]オキシ}エチル)トリメチルアザニウム の独自性は、その特定の構造にあり、その構造により、標的を絞った光親和性標識と、高い特異性と効率を持つ分子間相互作用の研究が可能になります。
特性
IUPAC Name |
[2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZUNMGMGOFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N3O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)






![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)



